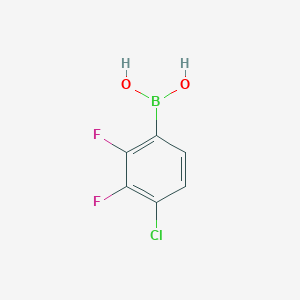

4-Chloro-2,3-difluorophenylboronic acid

概要

説明

4-Chloro-2,3-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BClF2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

準備方法

4-Chloro-2,3-difluorophenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-2,3-difluorobenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

科学的研究の応用

Organic Synthesis

4-Chloro-2,3-difluorophenylboronic acid is widely utilized in the synthesis of complex organic molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction , where it couples with aryl or vinyl halides to form biaryl compounds. This reaction is crucial in the pharmaceutical and agrochemical industries for producing various biologically active compounds.

Medicinal Chemistry

The compound serves as an intermediate in synthesizing various drug candidates. Its ability to form stable carbon-carbon bonds makes it ideal for constructing complex molecular architectures that are often required in medicinal chemistry.

Material Science

In material science, this compound is employed in developing new materials with specific electronic properties. It can be used to synthesize polymers and advanced materials that exhibit unique characteristics beneficial for electronic applications.

Biochemical Applications

While the cellular effects of this compound are not extensively documented, boronic acids generally interact with enzymes and proteins containing serine or threonine residues. This interaction can influence various cellular processes, including cell signaling pathways and gene expression.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The following table summarizes key aspects of this reaction:

| Parameter | Details |

|---|---|

| Catalyst | Palladium (Pd) |

| Base | Common bases include potassium carbonate |

| Reaction Conditions | Mild conditions (room temperature) |

| Yield | Generally high yields of biaryl compounds |

Oxidation and Reduction Reactions

The boronic acid group can undergo oxidation to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate. Conversely, it can also be reduced to form boranes or boronates.

Case Study 1: Synthesis of Pharmaceutical Compounds

In a study focusing on synthesizing a new class of anti-cancer agents, researchers utilized this compound as a key intermediate. The compound was successfully coupled with various aryl halides to produce target molecules with significant cytotoxic activity against cancer cell lines.

Case Study 2: Development of Electronic Materials

Another research project explored the use of this compound in synthesizing conductive polymers. The study demonstrated that incorporating this compound into polymeric structures enhanced their electrical conductivity and thermal stability, making them suitable for applications in organic electronics.

作用機序

The mechanism of action of 4-Chloro-2,3-difluorophenylboronic acid primarily involves its role as a boron-containing reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid group .

類似化合物との比較

4-Chloro-2,3-difluorophenylboronic acid can be compared with other similar compounds, such as:

4-Chloro-2-fluorophenylboronic acid: This compound has one less fluorine atom and is used in similar cross-coupling reactions.

3,4-Difluorophenylboronic acid: This compound lacks the chlorine atom and is also used in Suzuki-Miyaura cross-coupling reactions.

2,6-Difluorophenylboronic acid: This compound has fluorine atoms at different positions on the phenyl ring and is used in similar synthetic applications.

This compound is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the final products formed in chemical reactions .

生物活性

4-Chloro-2,3-difluorophenylboronic acid (CAS No. 154257-75-7) is a member of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a boronic acid functional group attached to a chlorinated and difluorinated phenyl ring, which enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H4BClF2O2

- Molecular Weight : 192.36 g/mol

- Physical State : Solid

- Melting Point : 174-176 °C

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, such as those found in carbohydrates and proteins. This property allows it to act as an inhibitor for various enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases, particularly serine proteases, by forming stable complexes with the active site residues.

- Interaction with Insulin : Computational studies suggest that boronic acids can stabilize insulin by forming non-covalent interactions with specific amino acid residues, enhancing its therapeutic efficacy in diabetes management .

Biological Activity Overview

This compound exhibits a range of biological activities:

Case Study 1: Antidiabetic Properties

A theoretical model demonstrated that this compound interacts effectively with insulin. Molecular docking studies indicated a significant binding affinity to the insulin receptor, suggesting potential as an insulin sensitizer in diabetic therapies .

Case Study 2: Antiviral Activity

Research highlighted the antiviral properties of boronic acids against HCV NS3/4A protease. The compound was shown to inhibit viral replication in cell cultures at low micromolar concentrations, indicating its potential as a therapeutic agent for viral infections .

Case Study 3: Antiparasitic Effects

In vitro studies revealed that this compound exhibited selective toxicity against Leishmania amazonensis. The compound demonstrated an IC50 value below 10 µM, indicating strong antiparasitic activity while maintaining a high selectivity index .

Toxicity and Safety Profile

While boronic acids are generally considered safe for use in laboratory settings, toxicity assessments are crucial for evaluating their suitability as therapeutic agents. The compound has been classified with precautionary statements indicating potential risks upon exposure, necessitating careful handling during research and application .

特性

IUPAC Name |

(4-chloro-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADBJOSUOMFYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。